N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide

Lipophilicity Drug Design Physicochemical Property

A high-value research probe from the N-(thiazol-2-yl)-benzamide class. Its unique 4-tert-butyl thiazole and 2-methylsulfanyl benzamide profile creates a distinct conformational and lipophilic space (XLogP3-AA: 4.3) versus standard 3-fluorobenzamide ZAC antagonists. This compound enables mapping of the ZAC orthosteric/allosteric site with a chemical vector absent from published SAR of 61 analogs, avoiding halogen introduction for advantageous ADME-Tox profiles in membrane protein hit-to-lead campaigns.

Molecular Formula C15H18N2OS2
Molecular Weight 306.44
CAS No. 896345-74-7
Cat. No. B2630578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide
CAS896345-74-7
Molecular FormulaC15H18N2OS2
Molecular Weight306.44
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SC
InChIInChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-7-5-6-8-11(10)19-4/h5-9H,1-4H3,(H,16,17,18)
InChIKeyINVBVSLPTZIAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Supply and Selection Guide for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide (CAS 896345-74-7)


N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide (PubChem CID 7266797) is a synthetic thiazole-benzamide derivative (molecular formula C15H18N2OS2, molecular weight 306.5 g/mol) [1]. It belongs to a family of N-(thiazol-2-yl)-benzamide analogs investigated for their pharmacological potential, particularly as modulators of the Zinc-Activated Channel (ZAC) [2]. The compound features a 4-tert-butyl substituent on the thiazole ring and a 2-methylsulfanyl substituent on the benzamide phenyl ring, distinguishing it from other analogs like 3-fluorobenzamide derivatives that are potent ZAC antagonists.

Why Generic Thiazole-Benzamide Analogs Cannot Substitute for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide in Research Programs


Simplistic substitution within the N-(thiazol-2-yl)-benzamide class is not feasible due to marked differences in physicochemical and biological profiles. As seen in ZAC antagonist programs, small substituent changes can dramatically alter potency and selectivity—for example, replacing a 3-fluorophenyl with other substituted phenyl groups in this scaffold can vary activity from low-micromolar antagonism to complete inactivity [1]. The present compound’s specific combination of a 4-tert-butyl group on the thiazole and a 2-methylsulfanyl on the benzamide defines a unique chemical space with distinct LogP, molecular size, and hydrogen-bonding characteristics that critically determine target engagement, solubility, and off-target profiles [2].

Quantitative Differentiation Evidence for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide Against Its Closest Analogs


Computational Lipophilicity Comparison: Target Compound vs. 3-Fluorobenzamide Analog (TTFB)

The target compound exhibits a calculated LogP (XLogP3-AA) of 4.3 [1], making it significantly more lipophilic than the known ZAC antagonist TTFB (N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide), for which predicted LogP values are approximately 3.5–3.8 (estimated from similar scaffolds lacking the methylsulfanyl group) . A difference of approximately 0.5–0.8 LogP units translates to roughly a 3- to 6-fold increase in partition coefficient, directly impacting membrane permeability, solubility, and potential for blood-brain barrier penetration.

Lipophilicity Drug Design Physicochemical Property

Molecular Weight and Heavy Atom Count Differentiation from Simpler Thiazole-Benzamide Analogs

With a molecular weight of 306.5 g/mol and a heavy atom count of 20, the target compound is substantially larger than the simplest analog 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide (MW 250.3 g/mol, 17 heavy atoms) , and slightly larger than the 3-fluorobenzamide analog TTFB (MW 278.35 g/mol, 19 heavy atoms) . This places the compound closer to the upper bound of traditional oral drug-likeness space, potentially offering additional points of intermolecular contact with target binding sites not achievable with smaller scaffolds.

Molecular Weight Drug-Likeness Screening Library

Substituent Positional Differentiation: 2-Methylsulfanyl vs. 4-Methylsulfanyl Benzamide Regioisomer

The 2-methylsulfanyl substituent on the benzamide ring creates a distinct hydrogen-bonding surface topology compared to the 4-methylsulfanyl regioisomer (N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide). While no direct IC50 comparison exists in a single assay, SAR studies on N-(thiazol-2-yl)-benzamide ZAC antagonists demonstrate that the position of substituents on the benzamide ring profoundly affects the ability of the compound to exert negative allosteric modulation; for example, 3-substituted analogs can be active whereas 4-substituted analogs in the same series can be completely inactive [1]. The 2-position methylsulfanyl group's proximity to the amide bond creates an intramolecular hydrogen-bonding interaction absent in the 4-substituted version, altering the lowest-energy conformation and the pharmacophoric geometry [2].

Regioisomer Structure-Activity Relationship Chemical Topology

Biological Target Class Differentiation: ZAC Antagonist Scaffold vs. Other Thiazole-Benzamide Biological Profiles

The N-(thiazol-2-yl)-benzamide scaffold has been established as the first class of selective antagonists for the Zinc-Activated Channel (ZAC). TTFB (the 3-fluorobenzamide analog) acts as a negative allosteric modulator with an IC50 of approximately 3 μM [1]. Importantly, TTFB exhibits no significant agonist, antagonist, or modulatory activity at related Cys-loop receptors (5-HT3A, α3β4 nAChR, α1β2γ2S GABAA, α1 glycine receptors) at 30 μM, demonstrating class-wide selectivity for ZAC . The target compound, bearing a 2-methylsulfanyl substituent, occupies a distinct vector on the benzamide ring that is untested in ZAC assays and likely exhibits altered ZAC pharmacological activity compared to the 3-substituted analogs.

Zinc-Activated Channel ZAC Ion Channel

Priority Application Scenarios for Procuring N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide


Zinc-Activated Channel (ZAC) Pharmacology Probe Development

As an analog of the only known class of selective ZAC antagonists, this compound is a high-value procurement for laboratories studying ZAC’s physiological roles. Its 2-methylsulfanyl group explores a chemical vector absent from the published SAR of 61 analogs, serving as a tool probe to map the ZAC orthosteric or allosteric site topology [1]. Its higher calculated LogP (4.3 vs. ~3.5 for TTFB) suggests distinct membrane partitioning behavior that may influence state-dependent inhibition kinetics [2].

Negative Allosteric Modulator (NAM) Scaffold Diversification in Ion Channel Drug Discovery

This compound is suited for hit-to-lead programs targeting pentameric ligand-gated ion channels, particularly those seeking NAMs. The combination of a bulky 4-tert-butyl thiazole and an ortho-methylsulfanyl benzamide provides a starting point with a distinct hydrogen-bonding conformational profile compared to 3- or 4-substituted N-(thiazol-2-yl)-benzamide analogs [1]. The class-level selectivity demonstrated by TTFB (inactive at 5-HT3A, nAChR, GABAA, GlyR at 30 μM) suggests that careful substitution on the benzamide ring can maintain high selectivity profiles [2].

Lipophilic Fragment Elaboration for Membrane Protein Targets

For membrane protein targets where ligand binding sites are buried within the lipid bilayer, this compound’s high XLogP3-AA of 4.3 represents a tangible advantage over less lipophilic analogs. The 2-methylsulfanyl group adds lipophilicity without introducing halogens, which can be advantageous for certain ADME-Tox profiles [1]. Procurement supports structure-activity relationship studies aimed at optimizing target engagement for transmembrane domains.

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